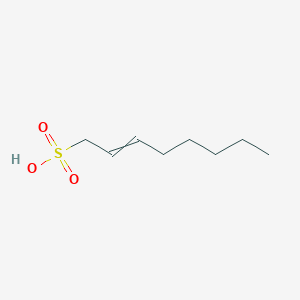
4-(3-Chloropropyl)-4'-methyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloropropyl)-4’-methyl-2,2’-bipyridine is an organic compound that belongs to the bipyridine family It is characterized by the presence of a chloropropyl group attached to one of the pyridine rings and a methyl group attached to the other pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-4’-methyl-2,2’-bipyridine typically involves the alkylation of 4’-methyl-2,2’-bipyridine with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropropyl)-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridine moiety to dihydrobipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: N-oxide derivatives.
Reduction: Dihydrobipyridine derivatives.
Scientific Research Applications
4-(3-Chloropropyl)-4’-methyl-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a pharmacophore in drug design and development.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(3-Chloropropyl)-4’-methyl-2,2’-bipyridine involves its interaction with molecular targets such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bipyridine moiety can coordinate with metal ions, affecting their redox properties and catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloropropyl)-4’-methylpiperazine
- 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride
- 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine
Comparison
4-(3-Chloropropyl)-4’-methyl-2,2’-bipyridine is unique due to its bipyridine structure, which allows it to act as a bidentate ligand in coordination chemistry. In contrast, similar compounds like 4-(3-Chloropropyl)-4’-methylpiperazine and its derivatives have a piperazine ring, which imparts different chemical and biological properties. The presence of the bipyridine moiety in 4-(3-Chloropropyl)-4’-methyl-2,2’-bipyridine enhances its ability to form stable metal complexes, making it valuable in catalysis and material science.
Properties
CAS No. |
114527-26-3 |
|---|---|
Molecular Formula |
C14H15ClN2 |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
2-[4-(3-chloropropyl)pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C14H15ClN2/c1-11-4-7-16-13(9-11)14-10-12(3-2-6-15)5-8-17-14/h4-5,7-10H,2-3,6H2,1H3 |
InChI Key |
VUQSMMWDVDASOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)
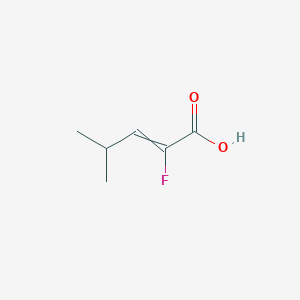

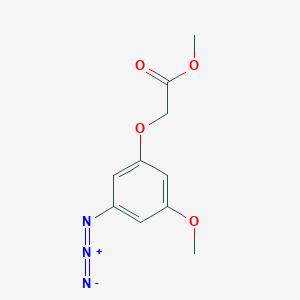
![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)


![N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline](/img/structure/B14302044.png)
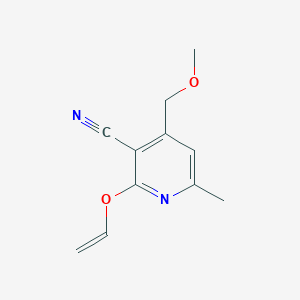
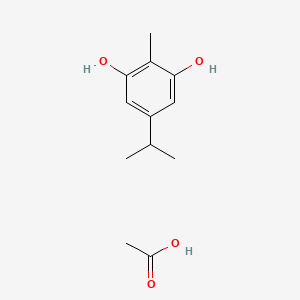
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)

